7-Bromo-3-chloropyrido[2,3-b]pyrazine

Catalog No.
S8235047
CAS No.
M.F
C7H3BrClN3
M. Wt
244.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-chloropyrido[2,3-b]pyrazine

Product Name

7-Bromo-3-chloropyrido[2,3-b]pyrazine

IUPAC Name

7-bromo-3-chloropyrido[2,3-b]pyrazine

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

InChI

InChI=1S/C7H3BrClN3/c8-4-1-5-7(11-2-4)12-6(9)3-10-5/h1-3H

InChI Key

RIKFTUYVFVZVQA-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=NC(=CN=C21)Cl)Br

Canonical SMILES

C1=C(C=NC2=NC(=CN=C21)Cl)Br

7-Bromo-3-chloropyrido[2,3-b]pyrazine is a heterocyclic compound characterized by its unique structure, which includes a bromine atom at the 7-position and a chlorine atom at the 3-position of the pyrido[2,3-b]pyrazine framework. Its molecular formula is C7H4BrClN3, and it has a molecular weight of 233.48 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its ability to interact with various biological targets and its unique electronic properties .

  • Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, facilitating the formation of more complex molecular architectures .

This compound exhibits significant biological activity, particularly in the realm of proteomics research. It has been shown to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Additionally, studies indicate that it may modulate immune responses in animal models without causing significant toxicity at lower doses .

The synthesis of 7-Bromo-3-chloropyrido[2,3-b]pyrazine typically involves:

  • Bromination of Pyrido[2,3-b]pyrazine: This can be accomplished using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is generally conducted in organic solvents like dichloromethane or acetonitrile under reflux conditions.
  • Chlorination: The introduction of the chlorine atom can occur through electrophilic aromatic substitution methods once the bromination step is complete.

These synthetic routes must be optimized to enhance yield and purity through techniques such as recrystallization or chromatographic methods .

7-Bromo-3-chloropyrido[2,3-b]pyrazine has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents, particularly those targeting kinase inhibition.
  • Materials Science: Its conjugated structure makes it suitable for developing organic electronic materials.
  • Biological Research: The compound is utilized as a biochemical tool in proteomics studies due to its ability to interact with biomolecules .

Interaction studies reveal that 7-Bromo-3-chloropyrido[2,3-b]pyrazine can significantly impact various cellular functions. It binds to specific biomolecules, leading to changes in gene expression and modulation of cellular metabolism. The compound's effects vary with dosage and time in laboratory settings, indicating its potential utility in therapeutic contexts where precise modulation of biological pathways is required .

Several compounds share structural similarities with 7-Bromo-3-chloropyrido[2,3-b]pyrazine:

Compound NameStructural FeaturesUnique Characteristics
Pyrido[2,3-b]pyrazineParent compound without halogen substitutionsLacks halogen reactivity
7-Chloropyrido[2,3-b]pyrazineChlorinated derivativeDifferent reactivity profile compared to brominated form
7-Iodopyrido[2,3-b]pyrazineIodinated derivativeLarger atomic radius may affect reactivity

7-Bromo-3-chloropyrido[2,3-b]pyrazine is unique due to the presence of both bromine and chlorine atoms, which influence its reactivity and interactions with other molecules. The bromine atom's ability to be readily substituted enhances its versatility as an intermediate for synthesizing various derivatives .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

242.91989 g/mol

Monoisotopic Mass

242.91989 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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